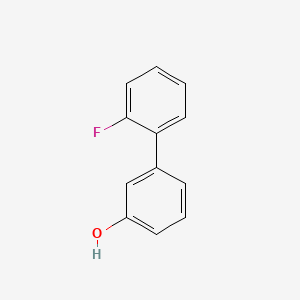

3-(2-Fluorophenyl)phenol

カタログ番号 B1340191

CAS番号:

80254-63-3

分子量: 188.2 g/mol

InChIキー: JSIXOTPZDBZVQP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

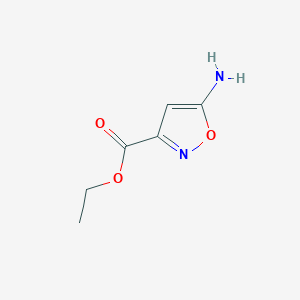

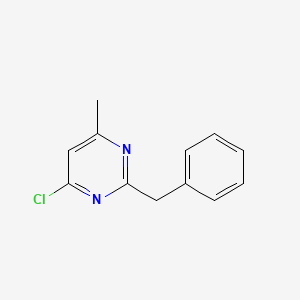

3-(2-Fluorophenyl)phenol is a chemical compound with the molecular formula C12H9FO . It has a molecular weight of 188.2 g/mol . The compound is used in various applications and products .

Molecular Structure Analysis

The molecular structure of 3-(2-Fluorophenyl)phenol consists of a phenol group attached to a fluorophenyl group . The InChI code for this compound is 1S/C12H9FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H .Chemical Reactions Analysis

Phenols, including 3-(2-Fluorophenyl)phenol, are known to be very reactive towards electrophilic aromatic substitution . They can undergo various reactions such as halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis

3-(2-Fluorophenyl)phenol has a molecular weight of 188.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 and a topological polar surface area of 20.2 Ų .科学的研究の応用

Functionalization of Natural Phenols

- Scientific Field : Biochemistry

- Application Summary : Natural phenols are major components of several plants and essential oils. They have anti-microbial, anti-bacterial, anti-oxidant, pharmacological, and nutritional properties . The functionalization of natural phenols is examined to enhance their bioactivity .

- Methods of Application : One method involves the reaction between carvacrol (a natural phenol) with 3-fluorophenyl isocyanate in Dichloromethane (DCM) to synthesize a 3-Fluorophenyl carbamate derivative of carvacrol (CAR-5) .

- Results : CAR-5 is 130-fold more active compared to carvacrol in acetylcholinesterase inhibition and 400-fold more efficient in inhibiting butyrylcholinesterase, with negligible cell death .

Polyphenol Applications on Human Health

- Scientific Field : Nutrition and Food Science

- Application Summary : Polyphenols, including phenolic acids, have diverse health-promoting properties. They can reduce the impacts of oxidation on the human body, prevent organ and cell structure deterioration, and protect their functional integrity .

- Methods of Application : Polyphenols such as flavonoids, catechin, tannins, and phenolic acids are used in the food industry as bio-preservative substances for foods and beverages .

- Results : These compounds exert superb activity on the inhibition of oxidative stress via different types of mechanisms .

Industrial Applications of Phenolic Compounds

- Scientific Field : Industrial Chemistry

- Application Summary : Phenolic compounds are natural bioactive molecules found mainly in plant tissues. They have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, which has led to great interest in their use by several industries .

- Methods of Application : These compounds are used in different technological and medicinal areas. Techniques to improve their sustainable resourcing, stability, and bioavailability are being developed .

- Results : Despite the large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .

Biological Potential of Indole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Methods of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Phenolic Compounds in Food Industry

- Scientific Field : Food Science and Technology

- Application Summary : Phenolic compounds are natural bioactive molecules found mainly in plant tissues that have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, among others, which has led to great interest in their use by several industries .

- Methods of Application : These compounds are used in different technological and medicinal areas. Techniques to improve their sustainable resourcing, stability, and bioavailability are being developed .

- Results : Despite the large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .

Biological Potential of Indole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Methods of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

特性

IUPAC Name |

3-(2-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIXOTPZDBZVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477463 | |

| Record name | 3-(2-Fluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)phenol | |

CAS RN |

80254-63-3 | |

| Record name | 2′-Fluoro[1,1′-biphenyl]-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80254-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)

![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)